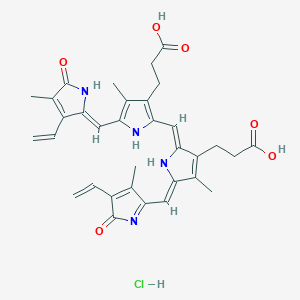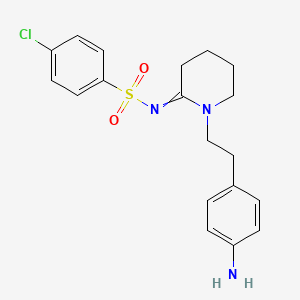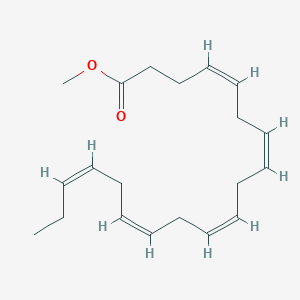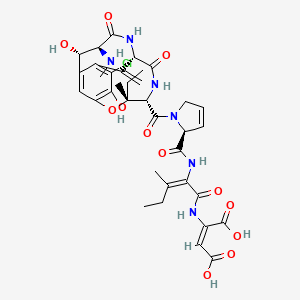
Biliverdin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biliverdin (hydrochloride) is a bile pigment that is primarily produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. Biliverdin is known for its green color and is found in various organisms, including mammals, birds, and amphibians. It plays a significant role in the body’s antioxidant, anti-inflammatory, and immune response inhibitory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then convert heme chloride into biliverdin under optimized conditions . Another method involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes, which can produce biliverdin in batch and fed-batch bioreactor cultures .
Industrial Production Methods: Industrial production of biliverdin typically involves the use of recombinant microorganisms such as Pichia pastoris or Escherichia coli. These microorganisms are genetically engineered to express heme oxygenase, which catalyzes the conversion of heme to biliverdin. The production process involves optimizing various parameters such as inducer concentration, culture time, pH, and substrate concentration to maximize the yield of biliverdin .
Analyse Des Réactions Chimiques
Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Oxidation: Biliverdin can be oxidized to form various oxidative products, although this is less common.
Substitution: Biliverdin can undergo substitution reactions, particularly at its pyrrole rings.
Common Reagents and Conditions:
Oxidation: Oxidative reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed:
Bilirubin: The primary product formed from the reduction of biliverdin.
Oxidative Products: Various oxidative derivatives of biliverdin, depending on the oxidizing agents used.
Applications De Recherche Scientifique
Mécanisme D'action
Biliverdin exerts its effects primarily through its conversion to bilirubin by biliverdin reductase. This conversion is crucial for the downstream signaling and nuclear localization of biliverdin reductase. Biliverdin and bilirubin both have potent antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative stress . Biliverdin also modulates inflammatory mediators and has been shown to inhibit the expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Bilirubin: The immediate reduction product of biliverdin, known for its yellow color and potent antioxidant properties.
Biliverdin Derivatives:
Uniqueness of Biliverdin: Biliverdin is unique due to its role as an intermediate in heme catabolism and its conversion to bilirubin. Unlike bilirubin, which is primarily known for its antioxidant properties, biliverdin also has significant anti-inflammatory and immune response inhibitory activities . Additionally, biliverdin’s green color and its presence in various organisms make it a valuable compound for studying heme metabolism and related pathways .
Propriétés
Formule moléculaire |
C33H35ClN4O6 |
|---|---|
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-; |
Clé InChI |
OZCVSEGCSGTCIO-BCGUZGRHSA-N |
SMILES isomérique |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
SMILES canonique |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)



![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)


![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
